molecular formula C10H17N3O B1636485 (1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine CAS No. 886505-22-2

(1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Cat. No. B1636485
CAS RN: 886505-22-2
M. Wt: 195.26 g/mol
InChI Key: YAFGOFIYGXZPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine, commonly known as MIFMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MIFMA is a heterocyclic amine that contains both imidazole and tetrahydrofuran moieties in its structure. In

Scientific Research Applications

Organic Synthesis and Compound Derivation

The compound has been investigated for its role in organic synthesis, particularly in the synthesis of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This process, involving a three-component reaction, shows excellent functional group tolerance and efficiency (Cui, Zhu, Li, & Cao, 2018).

Corrosion Inhibition

Amino acid compounds related to (1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine, such as 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine (BIFM), have been studied as corrosion inhibitors for steel in acidic solutions. These studies utilize electrochemical techniques to examine the effectiveness of these inhibitors (Yadav, Sarkar, & Purkait, 2015).

Multicomponent Reactions for Heterocyclic Compounds

Research has been conducted on multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, leading to the production of various aminofuran derivatives. This method provides a novel approach for synthesizing fully substituted furans, which are not easily accessible by other methods (Pan, Li, Yan, Xing, & Cheng, 2010).

Energetic Materials and Gas Generators

Compounds based on imidazole, including 1-methyl-1H-imidazol-2-ylmethyl derivatives, have been synthesized for their potential applications in nitrogen-rich gas generators. These compounds are evaluated for their densities, heats of formation, and detonation properties, making them relevant in the field of high-energy materials (Srinivas, Ghule, & Muralidharan, 2014).

properties

IUPAC Name

N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-13-5-4-12-10(13)8-11-7-9-3-2-6-14-9/h4-5,9,11H,2-3,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAFGOFIYGXZPAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CNCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-methylimidazol-2-yl)methyl]-1-(oxolan-2-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
Reactant of Route 3
Reactant of Route 3
(1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
Reactant of Route 4
Reactant of Route 4
(1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
Reactant of Route 5
Reactant of Route 5
(1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine
Reactant of Route 6
Reactant of Route 6
(1-Methyl-1H-imidazol-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.